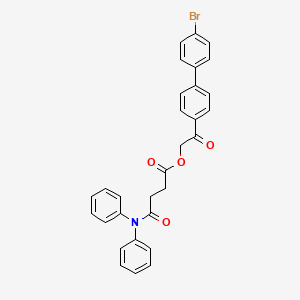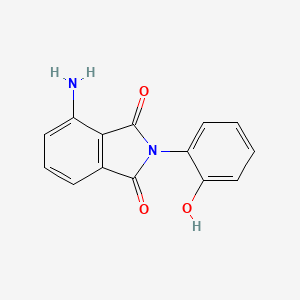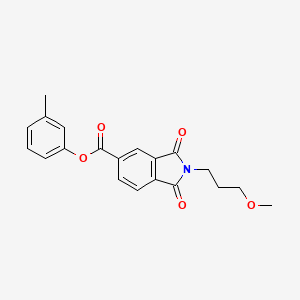
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an organoboron compound . The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may yield reduced quinoline derivatives. Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and mechanisms of action.
Medicine: Due to its potential biological activities, this compound may be explored for drug development. Quinoline derivatives have been used in the treatment of malaria, cancer, and other diseases.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In biological systems, quinoline derivatives often interact with DNA, enzymes, and other molecular targets. For example, they may intercalate into DNA, inhibiting DNA replication and transcription. They may also inhibit enzymes involved in critical cellular processes, leading to cell death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4,6-dimethylaniline: This compound is structurally similar and can undergo similar chemical reactions.
6-Bromo-2-chloroquinoline: Another quinoline derivative with similar chemical properties.
Thiazole derivatives: These compounds share some structural similarities and biological activities with quinoline derivatives.
Uniqueness
2,3-Dimethylphenyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C24H17Br2NO2 |
|---|---|
Molekulargewicht |
511.2 g/mol |
IUPAC-Name |
(2,3-dimethylphenyl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H17Br2NO2/c1-14-4-3-5-23(15(14)2)29-24(28)20-13-22(16-6-8-17(25)9-7-16)27-21-11-10-18(26)12-19(20)21/h3-13H,1-2H3 |
InChI-Schlüssel |
DVROXAPRTAOGMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[({[5-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methylpropyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12471594.png)
![2-{4-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]piperazin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12471598.png)
![N-cyclohexyl-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12471611.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B12471612.png)

![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12471626.png)

![1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12471640.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471647.png)
![2-[2,6-dimethyl-4-[3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12471648.png)
![4-[1-(3-Chlorobenzamido)-1-ethoxycarbonyl-2,2,2-trifluoroethylamino]-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide](/img/structure/B12471656.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471657.png)

![N-(2-bromophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12471667.png)
